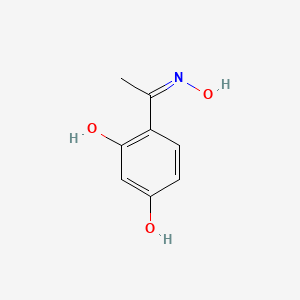

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime

Description

Properties

IUPAC Name |

4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPRUMXSHZSJGM-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=C(C=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-79-8 | |

| Record name | NSC402582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

pH and Temperature Control

The reaction’s pH critically impacts nucleophile availability. At pH < 5, hydroxylamine remains protonated, reducing reactivity. Above pH 7, competing hydrolysis of the ketone may occur. Optimal pH ranges from 5.5 to 6.5, achievable via sodium acetate or formic acid. Elevated temperatures (70–80°C) accelerate the reaction but risk oxime decomposition, necessitating precise thermal management.

Solvent Effects

Polar aprotic solvents like DMSO increase reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of removal, while perfluorocyclohexane enables high-purity recrystallization without introducing contaminants.

Advanced Purification Techniques

Post-synthesis purification often involves sequential recrystallization. For example, crude oxime dissolved in hot ethanol is filtered and cooled to 4°C, yielding needle-like crystals. Alternatively, fluorocarbon solvents produce larger crystals with fewer impurities, as evidenced by melting point consistency (61–63°C). Chromatographic methods, though effective, are less cost-efficient for large-scale production.

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-reaction can yield nitriles or imines. Using stoichiometric hydroxylamine and controlled pH mitigates this.

-

Isomerization : The (E)-configuration is favored thermodynamically, but prolonged heating may induce (Z)-isomer formation. Rapid cooling post-reaction preserves the desired isomer.

-

Scalability : Industrial reactors require efficient mixing to prevent localized pH spikes, which could degrade the oxime .

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4-dihydroxyphenylquinone.

Reduction: Formation of 2,4-dihydroxyphenylethylamine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. Its oxime group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the phenyl ring or adjacent functional groups:

4-Methoxyacetophenone Oxime (CAS: 2475-92-5)

- Structure : 4-Methoxyphenyl group with oxime.

- Synthesis: Similar oxime formation from 4-methoxyacetophenone and hydroxylamine.

- Properties : Lower polarity due to the methoxy group; boiling point ~342°C, density 1.10 g/cm³ .

- Comparison : The methoxy group reduces hydrogen bonding capacity compared to the dihydroxy derivative, impacting solubility and reactivity.

(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime

- Structure : Dichlorophenyl and imidazole substituents.

- Activity : Exhibits antimycotic activity against fungal pathogens, with structure-activity relationships highlighting the importance of halogen and heterocyclic groups .

- Comparison : Chlorine atoms enhance lipophilicity and bioactivity, contrasting with the dihydroxy compound’s polar profile.

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone Oxime

- Structure : Nitrophenyl and triazole moieties.

- Synthesis: 86% yield via refluxing ketone with hydroxylamine hydrochloride in ethanol .

- Properties : Crystalline structure confirmed by NMR and X-ray diffraction. The nitro group introduces strong electron-withdrawing effects, altering electronic properties compared to dihydroxy analogs .

Physicochemical Properties

| Compound | Polarity | Solubility | Key Functional Groups |

|---|---|---|---|

| (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime | High | Polar solvents | 2,4-Dihydroxy, oxime |

| 4-Methoxyacetophenone oxime | Moderate | Moderate | 4-Methoxy, oxime |

| (Z)-Dichlorophenyl-imidazole oxime | Moderate | Lipophilic | Cl, imidazole, oxime |

| Triazole-nitrophenyl oxime | High | Polar aprotic | Nitro, triazole, oxime |

- Dihydroxy Oxime: High polarity due to hydroxyl groups, enhancing solubility in water and ethanol. Predicted pKa ~11.67 (similar to dimethoxy analog) suggests weak acidity .

- Methoxy Analog : Lower solubility in polar solvents due to reduced hydrogen bonding.

Biological Activity

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, also known as EVT-1703623, is an organic compound characterized by its phenolic structure, which features two hydroxyl groups and an oxime functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. Its chemical formula is CHNO, and it has a CAS number of 6134-79-8.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity . The presence of phenolic hydroxyl groups allows this compound to scavenge free radicals, thus potentially protecting cells from oxidative stress. Research indicates that phenolic compounds often exhibit strong antioxidant activity due to their ability to donate hydrogen atoms or electrons to free radicals, stabilizing them and preventing cellular damage.

The mechanism of action for this compound involves interactions with biological targets through:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with various biomolecules.

- Redox Reactions : The compound may participate in redox reactions, modulating enzyme activities and influencing metabolic pathways.

These interactions can lead to therapeutic effects such as anti-inflammatory and anticancer activities.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Phenolic compounds are often linked to the modulation of inflammatory pathways, which could lead to reduced inflammation in various disease states.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a comparison table highlighting key properties and activities:

| Compound Name | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Potential | Moderate |

| (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime | Moderate | High | High |

| Other Phenolic Compounds | Varies | High | High |

Study on Antioxidant Activity

A study examining the antioxidant properties of various phenolic compounds found that this compound exhibited significant scavenging activity against DPPH radicals. This suggests that the compound could be effective in preventing oxidative damage in biological systems.

Research on Anticancer Effects

In a comparative analysis involving multiple phenolic derivatives, this compound was tested alongside known anticancer agents. The results indicated that while it showed promise in inhibiting cell proliferation in vitro, further studies are needed to elucidate its mechanisms and efficacy in vivo .

Q & A

Q. What are the established synthetic routes for preparing (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, and what reaction conditions optimize yield and purity?

The compound is synthesized via oximation of 1-(2,4-dihydroxyphenyl)ethanone (CAS 89-84-9) with hydroxylamine hydrochloride under basic conditions. Key steps include:

- Reagents : Hydroxylamine hydrochloride (1.1 eq), sodium acetate (1.5 eq) in ethanol/water (3:1 v/v).

- Conditions : Reflux at 60–80°C for 4–6 hours under nitrogen to prevent oxidation of phenolic groups.

- Purification : Recrystallization from ethanol yields >85% purity.

- Critical Parameters : Maintain pH 4–6 to avoid side reactions (e.g., over-oxidation) and ensure stoichiometric balance .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this oxime?

Use the following techniques:

- ¹H/¹³C NMR : Identify oxime protons (δ 10.2–11.5 ppm) and C=N signals (150–160 ppm). Aromatic protons from the dihydroxyphenyl group appear as doublets (δ 6.2–7.1 ppm) .

- FT-IR : Confirm N–O (930–960 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches.

- X-ray Crystallography : Resolves E-configuration and hydrogen-bonding networks (e.g., O–H···N interactions). Single-crystal studies show a monoclinic system with space group P2₁/c .

- HPLC-UV : Validate purity (>95%) using C18 columns (λ = 254 nm, mobile phase: acetonitrile/water).

Q. How do solvent systems and pH influence the stability of this compound?

- Solubility : Predicted logP = 1.10 ± 0.1; soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly in water (<1 mg/mL).

- pH Stability : Degrades above pH 8 due to deprotonation of phenolic –OH groups. Store in acidic buffers (pH 4–6) at 4°C to prevent tautomerization or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s tautomeric behavior in solution?

The oxime exhibits pH-dependent keto-enol tautomerism:

- Acidic Conditions (pH <4) : Dominant nitroso tautomer (C=N–OH) stabilized by intramolecular H-bonding with adjacent –OH groups.

- Basic Conditions (pH >8) : Enol form predominates, leading to instability. Experimental Validation :

- UV-Vis spectroscopy shows λmax shifts from 280 nm (keto) to 320 nm (enol).

- DFT calculations (B3LYP/6-311++G**) align with experimental data, showing energy differences <2 kcal/mol between tautomers .

Q. How can computational modeling predict biological interactions of this oxime with microbial targets?

Protocol :

- Docking Studies : Target fungal CYP51 (PDB ID: 3LD6) and bacterial DNA gyrase (PDB ID: 1KZN).

- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable).

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 70.5 Ų) but potential hepatotoxicity (ProTox-II). Key Finding : The dihydroxyphenyl moiety interacts with catalytic residues (e.g., Tyr132 in CYP51) via H-bonds, suggesting antifungal potential .

Q. How should researchers resolve contradictions in reported biological activity data?

Case Study : Discrepancies in MIC values against Candida albicans (16–256 µg/mL):

- Method Harmonization : Follow CLSI guidelines for broth microdilution assays.

- Strain Variability : Test clinical isolates alongside ATCC strains.

- Compound Integrity : Verify purity via LC-MS and polymorph identity via pXRD. Table : Example Data Reconciliation

| Study | MIC (µg/mL) | Purity (%) | Strain Source |

|---|---|---|---|

| A | 16 | 98 | ATCC 90028 |

| B | 256 | 85 | Clinical isolate |

Contradictions often arise from impurities or strain-specific resistance .

Q. What strategies optimize the oxime’s use as a ligand in coordination chemistry?

- Metal Binding : The oxime’s N–O group chelates transition metals (e.g., Cu²⁺, Fe³⁺).

- Synthetic Protocol :

React oxime (1 eq) with metal salt (e.g., CuCl₂, 0.5 eq) in methanol.

Characterize complexes via ESR (g⊥ = 2.06, g∥ = 2.28 for Cu²⁺) and cyclic voltammetry.

- Application : Catalyzes oxidation of benzyl alcohol to benzaldehyde (TOF = 120 h⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.